molecular formula C26H20ClFN4O3S B3006225 N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892386-26-4

N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B3006225
CAS No.: 892386-26-4
M. Wt: 522.98
InChI Key: KOEDIHOLHJCAKJ-UHFFFAOYSA-N
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Description

This compound is a nitrogen- and oxygen-containing heterocyclic molecule featuring a tricyclic core with fused pyran, pyrimidine, and pyrido rings. Key structural elements include:

  • A 2-chlorophenylacetamide group linked via a thioether bridge to the tricyclic system.
  • A 2-fluorophenyl substituent at position 5 of the tricyclic core.
  • A hydroxymethyl group at position 11 and a methyl group at position 12.

The compound’s synthesis likely involves multicomponent reactions or functionalization of preformed heterocycles, as seen in analogous compounds .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O3S/c1-14-23-17(15(12-33)11-29-14)10-18-25(35-23)31-24(16-6-2-4-8-20(16)28)32-26(18)36-13-22(34)30-21-9-5-3-7-19(21)27/h2-9,11,33H,10,12-13H2,1H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEDIHOLHJCAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC(=O)NC5=CC=CC=C5Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential biological activities that merit detailed investigation. This article reviews its biological activity based on various studies and patents, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a unique structure that includes:

  • A chlorophenyl moiety
  • A fluorophenyl group
  • A triazatricyclo framework
  • A sulfanyl acetamide linkage

This structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

Research indicates that compounds structurally related to N-(2-chlorophenyl)-2-acetamide derivatives exhibit significant antiviral properties. For example:

  • Analogues of chlorophenyl derivatives have shown potent inhibition against human adenovirus (HAdV) with selectivity indexes exceeding 100 and low micromolar potency (IC50 values around 0.27 μM) . This suggests that similar modifications in our compound could enhance antiviral efficacy.

Antitumor Activity

The compound's structural elements may also confer antitumor properties:

  • Compounds with hydroxymethyl groups have demonstrated antiproliferative effects in mammalian cells by inhibiting topoisomerase II . Given the presence of a hydroxymethyl group in our compound, it may exhibit similar activity.

The proposed mechanisms for the biological activity of related compounds include:

  • Inhibition of Viral Replication : Compounds targeting viral DNA replication processes have been identified .
  • Topoisomerase Inhibition : The ability to inhibit topoisomerase enzymes has been linked to antitumor activity .

Data Tables

Activity Type Reference Compound IC50 (μM) Selectivity Index
AntiviralCompound 150.27>100
AntitumorHydroxymethyl DerivativeNot specifiedNot specified

Case Studies

  • Adenovirus Inhibition Study : In a study evaluating the antiviral efficacy of chlorophenyl derivatives, compounds showed significant inhibition of HAdV replication with low cytotoxicity in vitro . The promising results suggest that N-(2-chlorophenyl)-2-acetamide derivatives could be explored further for antiviral applications.
  • Antiproliferative Effects : Another study on benzopsoralens indicated that modifications in hydroxymethyl groups enhanced their antiproliferative effects against cancer cell lines by inhibiting topoisomerase II . This provides a basis for hypothesizing similar effects for our compound.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity:

  • Compounds with a triazatricyclo structure have been noted for their antibacterial and antitumor activities due to their ability to interact with multiple biological targets .
  • The presence of fluorine atoms has been associated with increased potency and selectivity against certain pathogens .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound involves several key steps:

  • Formation of the Triazatricyclo Compound : This is achieved through cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Chlorophenyl Group : Typically accomplished via electrophilic aromatic substitution reactions.
  • Addition of the Hydroxymethyl Group : Often involves using formaldehyde or related reagents.
  • Formation of the Sulfanylacetamide Moiety : This can be done through nucleophilic substitution reactions involving thiol and acetamide derivatives.

The unique structure of this compound allows for diverse interactions with biological molecules due to its multiple functional groups.

Chemistry

  • Building Block for Complex Molecules : The compound can serve as a precursor in the synthesis of more complex organic molecules, facilitating advancements in organic chemistry.

Biology

  • Biochemical Probes : Its unique structure makes it a potential candidate for use as a biochemical probe to study various biological processes and molecular interactions.

Medicine

  • Pharmacological Investigations : Research is ongoing to explore its pharmacological properties and potential therapeutic applications. Initial studies suggest it may have anticancer properties due to its structural features that allow interaction with specific biological targets.

Industry

  • Material Development : The compound's unique properties may lead to its application in developing new materials with specific characteristics beneficial for industrial use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide (ECHEMI ID: 867040-66-2)

This analogue differs in the aryl substituent at position 5 (4-methoxyphenyl vs. 2-fluorophenyl) and minor ring numbering variations. Key comparisons:

Property Target Compound 4-Methoxyphenyl Analogue
Aryl Substituent (Position 5) 2-fluorophenyl 4-methoxyphenyl
Electron Effects Electron-withdrawing (F) Electron-donating (OCH₃)
Molecular Weight ~600 g/mol (estimated) ~616 g/mol (reported)
Polarity Moderate (hydroxymethyl, F) Higher (OCH₃ increases polarity)

The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-methoxyphenyl variant, as fluorine often reduces oxidative degradation .

2.1.2. N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide

Though less complex, this compound shares a fluorophenylacetamide moiety and highlights the role of fluorine in bioactivity:

Property Target Compound N-cyclohexyl Analogue
Core Structure Tricyclic heterocycle Linear acetamide
Fluorophenyl Position 2-fluorophenyl (tricyclic) 4-fluorophenyl (side chain)
Synthetic Yield Not reported 81%
Bioactivity Undisclosed Antimicrobial potential (implied)

The tricyclic system in the target compound likely confers distinct pharmacokinetic properties, such as improved binding affinity to hydrophobic targets .

Spectroscopic and Analytical Comparisons

2.2.1. NMR Profiling

As demonstrated in , NMR chemical shifts (Table 2, Figure 6) can pinpoint substituent locations. For example:

  • Region A (positions 39–44): Sensitive to substituents on the tricyclic core.
  • Region B (positions 29–36): Reflects changes in the acetamide-thioether linkage.

A comparative NMR analysis of the target compound and its 4-methoxyphenyl analogue would reveal shifts in these regions, directly correlating to the electronic effects of fluorine vs. methoxy groups .

2.2.2. Mass Spectrometry (MS/MS) and Molecular Networking

Per , molecular networking uses cosine scores (0–1) to cluster compounds with similar MS/MS fragmentation patterns. For instance:

  • The target compound’s fluorophenyl group may produce characteristic fragments (e.g., loss of HF or Cl⁻).
  • A high cosine score (>0.8) would link it to other fluorinated tricyclic derivatives, while a lower score (<0.5) would distinguish it from methoxy-substituted analogues .

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